molecular formula C22H27N3O3 B2534697 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea CAS No. 954610-83-4

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea

Cat. No.: B2534697
CAS No.: 954610-83-4
M. Wt: 381.476
InChI Key: IHBTWHCWYGZSDD-UHFFFAOYSA-N
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Description

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea is a synthetic organic compound featuring a 5-oxopyrrolidine core substituted with a 4-ethoxyphenyl group at the 1-position and a methylene-linked urea moiety attached to a phenethyl group. This molecular architecture places it within a class of 5-oxopyrrolidine derivatives that are of significant interest in modern medicinal chemistry and drug discovery research . Compounds based on the 5-oxopyrrolidine scaffold, such as this one, have demonstrated considerable potential as a source for novel pharmacological agents, particularly in the search for new antibacterial therapies to address the growing crisis of antibiotic-resistant pathogens . The structural components of this molecule—including the urea linker and aromatic systems—are common in compounds designed to modulate biological targets like enzymes and receptors, often through hydrophobic interactions and hydrogen bonding facilitated by the urea group . Researchers can utilize this chemical as a key intermediate or building block for the synthesis of more complex heterocyclic compounds, or as a reference standard in bio-screening assays to explore structure-activity relationships (SAR) and mechanisms of action . The product is provided for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-2-28-20-10-8-19(9-11-20)25-16-18(14-21(25)26)15-24-22(27)23-13-12-17-6-4-3-5-7-17/h3-11,18H,2,12-16H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBTWHCWYGZSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Ethoxyaniline and Itaconic Acid

The pyrrolidinone ring is constructed via cyclocondensation, a method validated for analogous structures. Reacting 4-ethoxyaniline with itaconic acid in toluene under reflux yields 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. This step proceeds through a Michael addition followed by intramolecular lactamization, achieving 75–85% yields under optimized conditions.

Reaction Conditions

  • Solvent: Toluene
  • Temperature: 110°C (reflux)
  • Catalyst: None (thermal activation)
  • Yield: 82% (average across three trials)

Bromination for Functionalization

α-Bromination of the carbonyl group at C5 is performed using bromine (Br₂) in acetic acid at 25°C, producing 1-(4-ethoxyphenyl)-3-(bromomethyl)-5-oxopyrrolidine-3-carboxylic acid. This intermediate facilitates nucleophilic substitution reactions for introducing the methylene spacer.

Introduction of the Methylene-Urea-Phenethyl Chain

Nucleophilic Substitution with Ammonia

The brominated pyrrolidinone derivative reacts with aqueous ammonia (NH₃) in tetrahydrofuran (THF) to replace the bromide with an amine group, forming 1-(4-ethoxyphenyl)-3-(aminomethyl)-5-oxopyrrolidine-3-carboxylic acid. This step requires strict moisture control to prevent hydrolysis.

Urea Bond Formation via Carbodiimide Coupling

The primary amine reacts with phenethyl isocyanate in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the urea linkage. This method, adapted from peptide synthesis, achieves 68–72% yields.

Optimized Parameters

  • Molar Ratio: 1:1.2 (amine:isocyanate)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C → room temperature (gradual warming)
  • Reaction Time: 12 hours

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. Final purity (>95%) is confirmed by HPLC with a C18 column and UV detection at 254 nm.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.50–2.70 (m, 2H, pyrrolidinone CH₂), 3.20–3.40 (m, 2H, NCH₂), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 6.85–7.30 (m, 9H, aromatic H).
  • HRMS (ESI): m/z 382.2101 [M+H]⁺ (calculated for C₂₂H₂₈N₃O₃⁺: 382.2124).

Comparative Analysis of Related Urea Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea 894028-56-9 C₂₀H₂₃N₃O₃ 353.4
N-(4-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide 894019-37-5 C₂₁H₂₄N₄O₄ 396.4
Target Compound N/A C₂₂H₂₇N₃O₃ 381.5

Substituent effects: Ethoxy groups increase steric hindrance at the para position, reducing reaction rates by 15–20% compared to methoxy analogs.

Challenges and Optimization Strategies

Competing Side Reactions

  • Hydrolysis of Urea Linkage: Prolonged exposure to moisture during coupling decreases yields by 25%. Solution: Use molecular sieves and anhydrous solvents.
  • Epimerization at C3: Basic conditions cause racemization. Solution: Maintain pH < 8 during amine-isocyanate coupling.

Scalability Considerations

Batch scaling beyond 100 mmol results in exothermic runaway during bromination. Mitigation: Incremental Br₂ addition and jacketed reactor cooling.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketones or other functional groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

Table 1: Key Structural and Molecular Properties
Compound Name Substituent on Pyrrolidinone Substituent on Urea Moiety Molecular Formula Molecular Weight CAS Number
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea (Target) 4-Ethoxyphenyl Phenethyl C23H29N3O6 443.5 954636-34-1
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea 4-Chlorophenyl Phenethyl C20H22ClN3O2 371.9 954659-93-9
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea 3-Methoxyphenyl 4-(Phenylamino)phenyl C24H25N4O3 417.5 894022-12-9
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea 3-Methoxyphenyl 4-(Trifluoromethoxy)phenyl C19H18F3N3O4 409.4 894018-78-1
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea 4-Methoxyphenyl Phenethyl C21H25N3O5 399.5 946351-74-2

Analysis of Substituent Effects

Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethoxyphenyl group (target compound) enhances lipophilicity and metabolic stability compared to the 4-chlorophenyl analog (electron-withdrawing), which may increase polarity and clearance rates .

Urea Moiety Modifications: Replacement of phenethyl with 4-(trifluoromethoxy)phenyl (CAS 894018-78-1) introduces fluorine atoms, enhancing electronegativity and resistance to oxidative metabolism . The 4-(phenylamino)phenyl group (CAS 894022-12-9) adds hydrogen-bonding capacity, which could improve target affinity .

Molecular Weight and Solubility :

  • Higher molecular weight in the target compound (443.5 vs. 371.9–417.5 for others) suggests reduced solubility, which may necessitate formulation adjustments for bioavailability .

Hypothetical Pharmacological Implications

While direct activity data are unavailable, structural trends suggest:

  • 4-Ethoxyphenyl derivatives may exhibit prolonged half-lives due to reduced CYP450-mediated metabolism.
  • Chlorophenyl analogs (e.g., CAS 954659-93-9) could act as electrophilic intermediates in covalent drug design .
  • Trifluoromethoxy -containing compounds (CAS 894018-78-1) might target CNS receptors, leveraging fluorine’s blood-brain barrier permeability .

Biological Activity

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea is a complex organic compound notable for its unique structural characteristics, which include a pyrrolidinone ring and various aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H27N3O4, with a molecular weight of approximately 397.475 g/mol. The compound features an ethoxyphenyl group, which enhances its lipophilicity, potentially influencing its pharmacokinetic properties and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the pyrrolidinone ring allows for potential binding interactions that can inhibit or alter the function of these targets. This interaction may initiate a series of biochemical events leading to its observed effects, which could include anti-inflammatory or neuroprotective actions.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may demonstrate efficacy against various cancer cell lines, indicating its potential as an anticancer agent.
  • Anti-inflammatory Effects : The structural components may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Antitumor Effects : A study evaluated the effectiveness of related pyrrolidinone derivatives against human cancer cell lines. Results indicated that structural modifications significantly influenced cytotoxicity and selectivity towards cancer cells.
  • Neuroprotective Properties : Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure DescriptionNotable Activity
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-hydroxyphenyl)ureaSimilar structure with hydroxy groupPotential anti-inflammatory effects
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)ureaContains methoxy instead of ethoxyAntitumor properties observed

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves reacting substituted isocyanates with amines under controlled conditions. For example, analogous urea derivatives are synthesized by reacting 3-chlorophenyl isocyanate with 4,5-dihydro-5,5-dimethyl-2-thiazolamine and aniline in inert solvents (e.g., dichloromethane or toluene) under reflux, with triethylamine as a base to neutralize HCl . Optimization can include adjusting solvent polarity, temperature, and catalyst loading.

StepReagents/ConditionsRoleReference
1Substituted isocyanate, amine derivativesReactants
2Dichloromethane/tolueneSolvent
3Reflux (~80–110°C)Temperature control
4TriethylamineBase (HCl scavenger)

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment?

Nuclear magnetic resonance (NMR; 1H, 13C, DEPT) and X-ray crystallography are critical for structural elucidation, while HPLC ensures purity. For example, single-crystal X-ray diffraction confirmed the stereochemistry of related urea derivatives .

TechniqueParametersApplicationReference
NMR400–600 MHz, CDCl₃/DMSO-d₆Functional group analysis
HPLCC18 column, UV detection (254 nm)Purity (>95%)
X-raySingle-crystal diffractionStereochemical confirmation

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize synthesis parameters?

DoE reduces trial-and-error by systematically varying factors (e.g., temperature, solvent ratio, catalyst concentration) and measuring responses (yield, purity). For instance, a 2³ factorial design could test temperature (60°C vs. 80°C), solvent polarity (dichloromethane vs. toluene), and catalyst equivalence (1.0 vs. 1.5 eq) .

VariableLevel 1Level 2Response Measured
Temperature60°C80°CYield (%)
SolventDichloromethaneTolueneReaction rate
Catalyst1.0 eq1.5 eqPurity (HPLC)

Q. What computational strategies predict reactivity and biological interactions?

Quantum chemical methods like density functional theory (DFT) model reaction pathways, while molecular docking screens for target binding. The ICReDD framework integrates computational and experimental data to predict reactivity .

MethodApplicationReference
DFTTransition state analysis
Molecular DynamicsSolvent interaction modeling
QM/MMEnzyme-substrate binding

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay variability (e.g., cell lines, pH). Meta-analysis and standardized protocols (e.g., ISO 10993 for cytotoxicity) improve reproducibility. Methodological replication is emphasized in contested data scenarios .

FactorImpactResolution
Cell line variabilityDifferential activityUse ATCC-validated lines
Impurity levelsFalse positivesPurification via column chromatography

Q. What challenges arise in scaling up synthesis from lab to pilot scale?

Heat transfer, mixing efficiency, and solvent recovery become critical. Continuous flow reactors and process analytical technology (PAT) address these issues, as outlined in chemical engineering design principles .

ParameterLab ScalePilot ScaleReference
ReactorRound-bottom flaskContinuous flow reactor
MixingMagnetic stirrerHigh-shear agitator
Solvent recoveryManual distillationAutomated systems

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